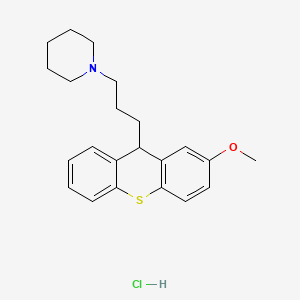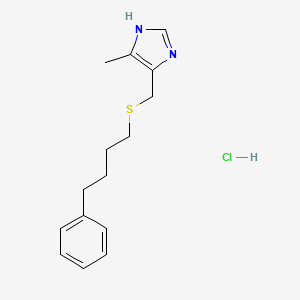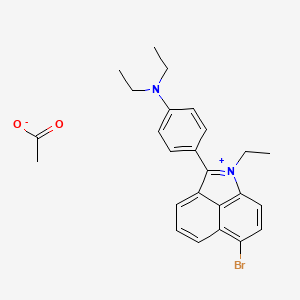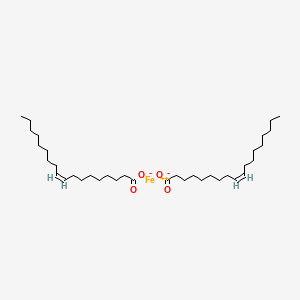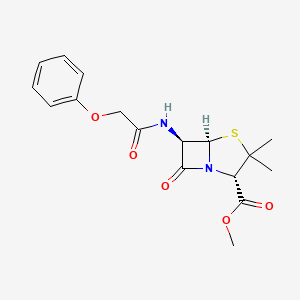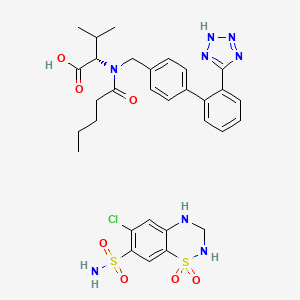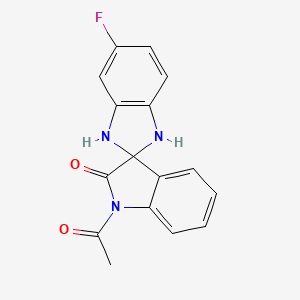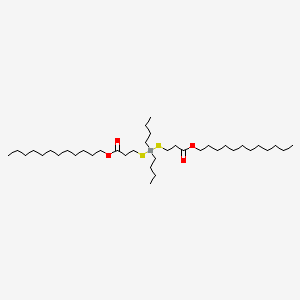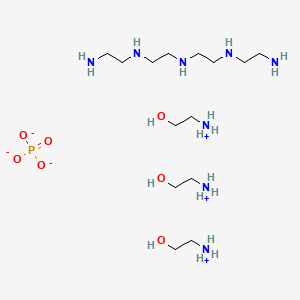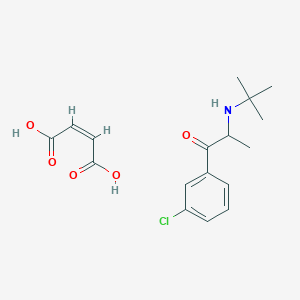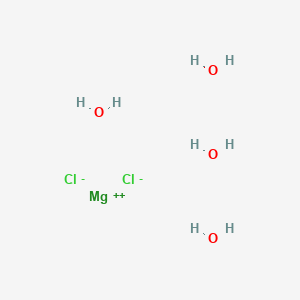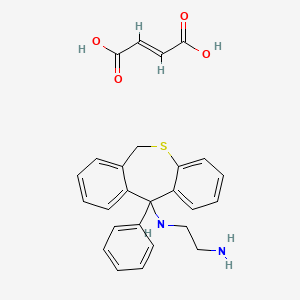
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dibenzo-thiepin core, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dibenzo-thiepin core followed by the introduction of the aminoethylamino and phenyl groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4,11-bis(2-aminoethylamino)anthra[2,3-b]furan-5,10-diones: These compounds share a similar aminoethylamino functional group but have a different core structure.
Polyaspartic acid-capped 2-aminoethylamino acid: This compound also contains the aminoethylamino group and is used in different applications, such as water treatment.
Uniqueness
11-(2-Aminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to its dibenzo-thiepin core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
84964-57-8 |
|---|---|
Fórmula molecular |
C26H26N2O4S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N'-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H22N2S.C4H4O4/c23-14-15-24-22(18-9-2-1-3-10-18)19-11-5-4-8-17(19)16-25-21-13-7-6-12-20(21)22;5-3(6)1-2-4(7)8/h1-13,24H,14-16,23H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UJBYQUNBDIIRIK-WLHGVMLRSA-N |
SMILES isomérico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)(C4=CC=CC=C4)NCCN.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)(C4=CC=CC=C4)NCCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


